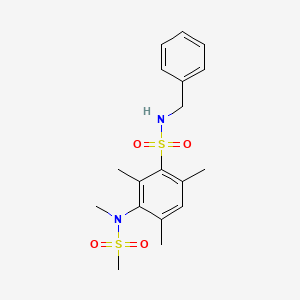

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Beschreibung

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a benzenesulfonamide derivative characterized by a benzyl group at the N-position, three methyl substituents at the 2-, 4-, and 6-positions of the benzene ring, and a methylsulfonamido group at the 3-position. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Its structural complexity and substitution pattern may influence solubility, bioavailability, and target specificity compared to simpler analogs.

Eigenschaften

IUPAC Name |

N-benzyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-13-11-14(2)18(15(3)17(13)20(4)25(5,21)22)26(23,24)19-12-16-9-7-6-8-10-16/h6-11,19H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUKBNDIYQLVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzene ring substituted with various functional groups. Its molecular formula is , and it features a sulfonamide group that is known for its antibacterial properties. The presence of methyl and benzyl groups contributes to its lipophilicity, which may enhance membrane permeability.

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide exhibits multiple biological activities:

- Antimicrobial Activity : The sulfonamide moiety is structurally similar to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, the compound disrupts folate metabolism in bacteria, leading to growth inhibition.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

- Antiviral Properties : Some derivatives of sulfonamides have shown efficacy against viral infections by interfering with viral replication mechanisms. The specific antiviral activity of N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide requires further investigation.

Pharmacological Studies

Research has highlighted the compound's pharmacological profile through in vitro and in vivo studies:

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate | |

| Anti-inflammatory | Potential | |

| Antiviral | Under study |

Case Studies

- Antibacterial Efficacy : A study conducted by Stenzel-Rosenbaum et al. (2010) evaluated the antibacterial properties of related sulfonamides against various Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures exhibited significant antimicrobial activity, suggesting potential effectiveness for N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide.

- Anti-inflammatory Research : In a controlled trial examining the anti-inflammatory effects of sulfonamides in a murine model of arthritis, researchers observed reduced inflammatory markers and improved clinical scores in treated groups compared to controls. This supports the hypothesis that N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide may share similar benefits.

- Antiviral Studies : Ongoing research is exploring the antiviral potential of this compound against hepatitis C virus (HCV). Preliminary results suggest it may inhibit viral replication; however, comprehensive studies are needed to confirm these findings.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s bioactivity can be contextualized by comparing it to structurally related sulfonamides and benzenesulfonamide derivatives (Table 1).

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- Substituent Impact : The trifluoroacetyl group in N-benzyl-2,2,2-trifluoroacetamide confers strong electron-withdrawing effects, enhancing its antifungal activity (MIC: 15.62–62.5 μg/mL against fungi) . In contrast, the methylsulfonamido group in the target compound may offer balanced hydrophilicity and selectivity for enzyme targets.

Pharmacological Activity Profiles

Table 2: Comparative Pharmacological Data

Key Findings :

- Antimicrobial Activity : N-benzyl-2,2,2-trifluoroacetamide exhibits broad antifungal activity due to its trifluoro group, which disrupts fungal membrane integrity . The target compound’s methylsulfonamido group may offer narrower-spectrum activity, as seen in other sulfonamides targeting bacterial dihydropteroate synthase.

- Enzyme Inhibition : Molecular docking of N-benzyl-2,2,2-trifluoroacetamide revealed low docking energies (−7.2 to −8.5 kcal/mol) against AmpC β-lactamase and CYP51, suggesting competitive binding . The target compound’s benzyl and sulfonamido groups may similarly interact with these enzymes, though empirical validation is required.

- Anti-inflammatory Potential: Compound B () showed in vivo effects comparable to diclofenac, attributed to its quinazolinone-sulfonamide hybrid structure . The target compound’s trimethyl and benzyl groups may enhance COX-2 selectivity, but this remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.